REACTION_SMILES
|
[CH3:1][C:2](=[O:3])[O:4][C:5](=[O:6])[CH3:7].[CH3:9][c:10]1[n:11](-[c:16]2[cH:17][cH:18][c:19]([O:22][CH2:23][CH3:24])[cH:20][cH:21]2)[c:12]([CH3:15])[cH:13][cH:14]1.[IH:8].[Na+:26].[OH-:25]>>[CH3:1][C:2](=[O:3])[c:13]1[c:12]([CH3:15])[n:11](-[c:16]2[cH:17][cH:18][c:19]([O:22][CH2:23][CH3:24])[cH:20][cH:21]2)[c:10]([CH3:9])[cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOc1ccc(-n2c(C)ccc2C)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1ccc(-n2c(C)cc(C(C)=O)c2C)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |